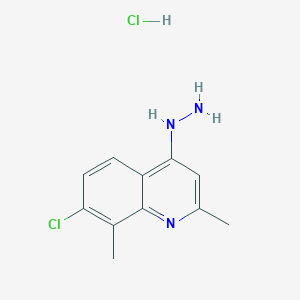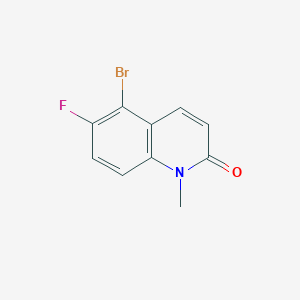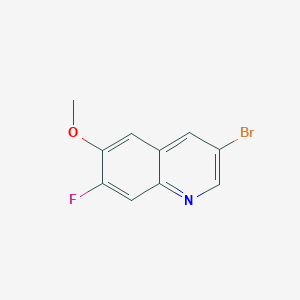
8-Bromo-7-methoxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-methoxyisoquinolin-1(2H)-one: is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route might include:
Bromination: Isoquinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated isoquinoline can then be reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine or methoxy groups under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various functionalized isoquinolines.
科学的研究の応用
Chemistry: 8-Bromo-7-methoxyisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound could be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Bromo-7-methoxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. The presence of bromine and methoxy groups may enhance the compound’s binding affinity and selectivity for certain molecular targets.
類似化合物との比較
7-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Bromoisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
8-Bromo-7-hydroxyisoquinolin-1(2H)-one: The hydroxyl group may confer different chemical properties compared to the methoxy group.
Uniqueness: The combination of bromine and methoxy groups in 8-Bromo-7-methoxyisoquinolin-1(2H)-one makes it unique among isoquinoline derivatives. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
8-bromo-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-5H,1H3,(H,12,13) |
InChIキー |
FOHWCSLSTQDTQM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C=CNC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







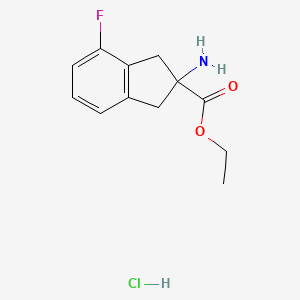
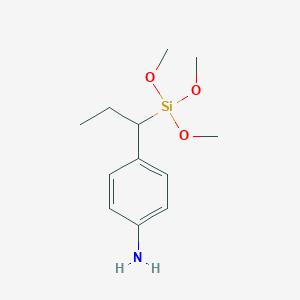
![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)
